molecular formula C21H35NO B13418923 1-Desmethyl-2-methylpropyl Amorolfine

1-Desmethyl-2-methylpropyl Amorolfine

Katalognummer: B13418923
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: FVSQRXVLXYEZIE-FXSDRFNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Desmethyl-2-methylpropyl Amorolfine is a derivative of Amorolfine, a morpholine antifungal agent. It is primarily used in research and industrial applications as an impurity standard and reference material. Amorolfine itself is known for its efficacy in treating fungal infections, particularly onychomycosis (fungal infections of the nails) by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .

Vorbereitungsmethoden

The synthesis of 1-Desmethyl-2-methylpropyl Amorolfine involves several steps, starting from the basic structure of Amorolfine. The synthetic route typically includes:

Analyse Chemischer Reaktionen

1-Desmethyl-2-methylpropyl Amorolfine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Desmethyl-2-methylpropyl Amorolfine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Desmethyl-2-methylpropyl Amorolfine is similar to that of Amorolfine. It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, which are involved in the biosynthesis of ergosterol. By inhibiting these enzymes, the compound depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes. This disruption of the cell membrane leads to the antifungal effects of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Desmethyl-2-methylpropyl Amorolfine is unique compared to other similar compounds due to its specific structure and the presence of the 1-Desmethyl-2-methylpropyl group. Similar compounds include:

These compounds share similar antifungal properties but differ in their specific mechanisms of action and chemical structures.

Eigenschaften

Molekularformel

C21H35NO

Molekulargewicht

317.5 g/mol

IUPAC-Name

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine

InChI

InChI=1S/C21H35NO/c1-15(2)19(6)21-9-7-20(8-10-21)11-16(3)12-22-13-17(4)23-18(5)14-22/h7-10,15-19H,11-14H2,1-6H3/t16?,17-,18+,19?

InChI-Schlüssel

FVSQRXVLXYEZIE-FXSDRFNOSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C

Kanonische SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.